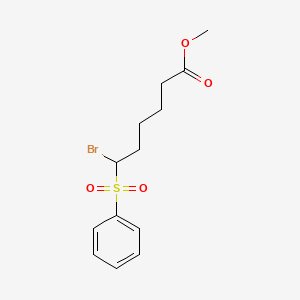
Methyl 6-(benzenesulfonyl)-6-bromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is an organic compound that features a benzenesulfonyl group attached to a bromohexanoate ester This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzenesulfonyl and bromohexanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzenesulfonyl)-6-bromohexanoate typically involves the reaction of 6-bromohexanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then methylated using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzenesulfonyl)-6-bromohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-(benzenesulfonyl)-6-azidohexanoate or 6-(benzenesulfonyl)-6-thiohexanoate.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of 6-(benzenesulfonyl)hexanol.
Scientific Research Applications
Methyl 6-(benzenesulfonyl)-6-bromohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of Methyl 6-(benzenesulfonyl)-6-bromohexanoate involves its reactivity towards nucleophiles and electrophiles. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the bromohexanoate ester can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(benzenesulfonyl)-6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-iodohexanoate: Similar structure but with an iodine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-fluorohexanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Properties
CAS No. |
189010-02-4 |
|---|---|
Molecular Formula |
C13H17BrO4S |
Molecular Weight |
349.24 g/mol |
IUPAC Name |
methyl 6-(benzenesulfonyl)-6-bromohexanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-18-13(15)10-6-5-9-12(14)19(16,17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
QCFNLMGCKYAGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(S(=O)(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
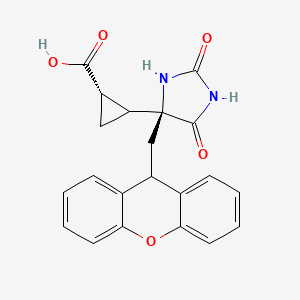
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
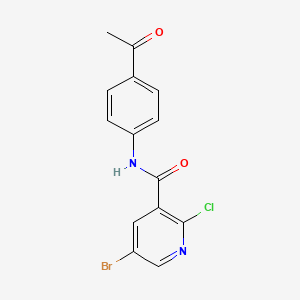
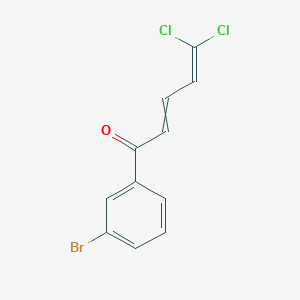
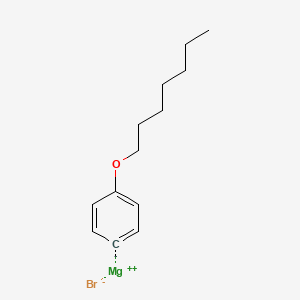
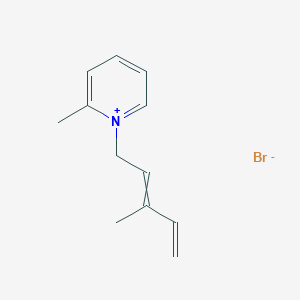
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

methyl}benzoic acid](/img/structure/B12560650.png)
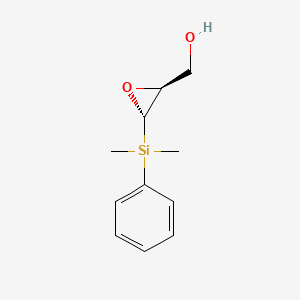
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
